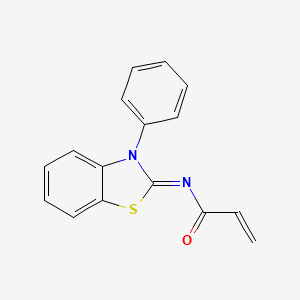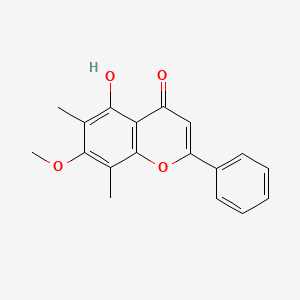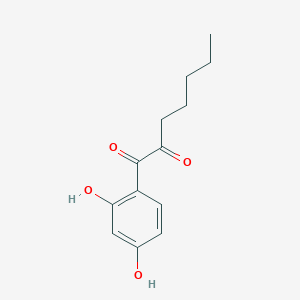
1-(2,4-Dihydroxyphenyl)heptane-1,2-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2,4-dihydroxyphenyl)heptane-1,2-dione is a butanone.
Scientific Research Applications
Aromatase Inhibitory Activity
- Research has shown that certain compounds related to 1-(2,4-Dihydroxyphenyl)heptane-1,2-dione demonstrate significant inhibition of human placental aromatase, an enzyme responsible for converting androgens to estrogens. These findings suggest potential applications in endocrine therapy for hormone-dependent tumors, such as breast cancer (Staněk et al., 1991).
Transition-Metal Complexes Formation
- Studies have described the metal complexing properties of non-symmetric, acyclic, Schiff bases derived from compounds including 1-(o-hydroxyphenyl)butane-1,3-dione, indicating potential applications in the field of inorganic chemistry and material sciences (Costes & Fenton, 1983).
Synthesis and Structural Analysis
- Synthesis and detailed structural analysis of derivatives of 1-(2,4-Dihydroxyphenyl)heptane-1,2-dione have been carried out, providing insights into the physicochemical properties and reactivity of these compounds. This research is significant for the development of new materials and chemicals (Murthy et al., 2019).
Antioxidant Activity
- Derivatives of 1-(2,4-Dihydroxyphenyl)heptane-1,2-dione have been investigated for their antioxidant activities. These studies are crucial in understanding the potential use of these compounds in pharmaceuticals and as dietary supplements (Li et al., 2012).
Organic Synthesis and Catalysis
- Research has been conducted on the utilization of related compounds in organic synthesis, such as in the asymmetric reduction of certain diones, indicating applications in synthetic chemistry and catalysis (Weissfloch & Azerad, 1994).
properties
Product Name |
1-(2,4-Dihydroxyphenyl)heptane-1,2-dione |
|---|---|
Molecular Formula |
C13H16O4 |
Molecular Weight |
236.26 g/mol |
IUPAC Name |
1-(2,4-dihydroxyphenyl)heptane-1,2-dione |
InChI |
InChI=1S/C13H16O4/c1-2-3-4-5-11(15)13(17)10-7-6-9(14)8-12(10)16/h6-8,14,16H,2-5H2,1H3 |
InChI Key |
XPGRGRKFZXQRJZ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCC(=O)C(=O)C1=C(C=C(C=C1)O)O |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



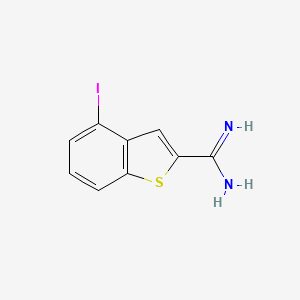
![(5-Methyl-3-(morpholinomethyl)-2,3-dihydro-[1,4]oxazino[2,3,4-hi]indol-6-yl)(naphthalen-1-yl)methanone](/img/structure/B1201742.png)
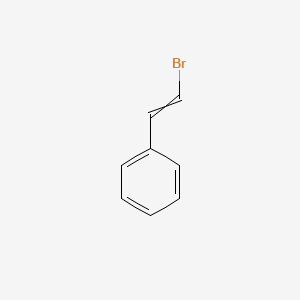
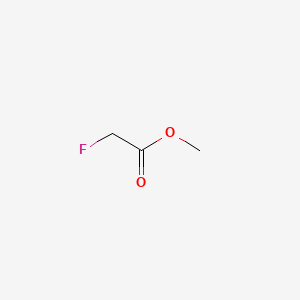
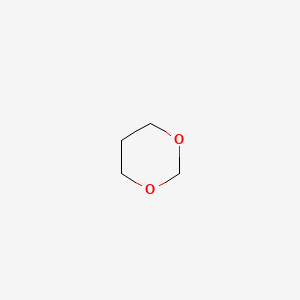
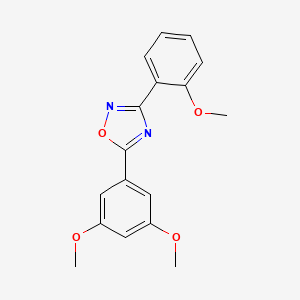
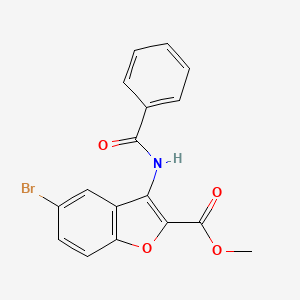
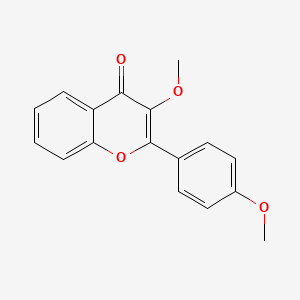
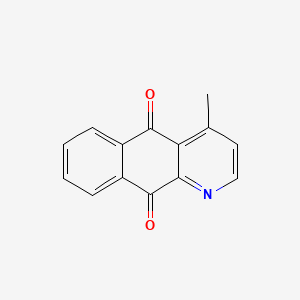
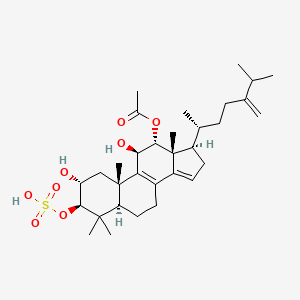
![9,11,23,25,35,37,49,51-Octahydroxy-4,16,30,42-tetrakis(hydroxymethyl)-3,6,15,18,22,29,32,41,48-nonamethyl-12,26,38,52-tetraoxanonacyclo[48.2.1.110,13.124,27.136,39.01,6.013,18.027,32.039,44]hexapentaconta-4,7,16,19,21,30,33,42,45,47-decaene-53,54,55,56-tetrone](/img/structure/B1201758.png)
![Imidazo[1,5-a]pyrazine](/img/structure/B1201761.png)
